molecular formula C11H19NO5 B2993821 1,3-Diethyl 2-(2-methylpropanamido)propanedioate CAS No. 153180-28-0

1,3-Diethyl 2-(2-methylpropanamido)propanedioate

Cat. No.: B2993821
CAS No.: 153180-28-0
M. Wt: 245.275
InChI Key: WWYZLQQYWMHZBS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,3-Diethyl 2-(2-methylpropanamido)propanedioate involves several steps. One common method includes the esterification of propanedioic acid with ethanol to form diethyl propanedioate. This intermediate is then reacted with 2-methylpropanamide under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,3-Diethyl 2-(2-methylpropanamido)propanedioate undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Diethyl 2-(2-methylpropanamido)propanedioate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-(2-methylpropanamido)propanedioate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in various biochemical reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

1,3-Diethyl 2-(2-methylpropanamido)propanedioate can be compared with similar compounds such as:

Properties

IUPAC Name

diethyl 2-(2-methylpropanoylamino)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-5-16-10(14)8(11(15)17-6-2)12-9(13)7(3)4/h7-8H,5-6H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYZLQQYWMHZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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